REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH3:5].[C:6](O)(=O)[CH3:7].[CH2:10]1[CH2:14]OC[CH2:11]1>>[CH2:2]([C:7]1[CH2:6][CH:11]=[CH:10][CH:14]=1)[CH2:3][CH2:4][CH3:5]
|
Name
|
|
Quantity
|
0.98 mol
|
Type
|
reactant
|
Smiles
|
BrCCCC
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the consequent reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
WASH
|
Details
|
washed with 10% by weight of aqueous sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The organic layer is filtered
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |